N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 872881-42-0
VCID: VC5162674
InChI: InChI=1S/C19H24FN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27)
SMILES: C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F
Molecular Formula: C19H24FN5O5S
Molecular Weight: 453.49

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

CAS No.: 872881-42-0

Cat. No.: VC5162674

Molecular Formula: C19H24FN5O5S

Molecular Weight: 453.49

* For research use only. Not for human or veterinary use.

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide - 872881-42-0

Specification

CAS No. 872881-42-0
Molecular Formula C19H24FN5O5S
Molecular Weight 453.49
IUPAC Name N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Standard InChI InChI=1S/C19H24FN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27)
Standard InChI Key FQBMRHAWCSFOMM-UHFFFAOYSA-N
SMILES C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F

Introduction

Structural Elucidation and Molecular Properties

The compound’s IUPAC name reflects its intricate architecture:

  • 4-Fluorobenzenesulfonyl group: A sulfonamide derivative with a fluorine substituent at the para position, known for enhancing metabolic stability and modulating electronic properties .

  • 1,3-Oxazinan-2-yl ring: A six-membered heterocycle containing oxygen and nitrogen atoms, which influences conformational flexibility and hydrogen-bonding capacity.

  • Imidazol-1-ylpropyl chain: A tertiary amine-linked imidazole group, a common pharmacophore in bioactive molecules due to its aromatic nitrogen atoms and basicity.

  • Ethanediamide linker: A diamide bridge that enhances solubility and serves as a spacer between functional groups.

Molecular Formula and Weight

The molecular formula is C₂₂H₂₇FN₅O₅S, derived from systematic decomposition of the structure. The molecular weight is 509.55 g/mol, calculated using atomic masses (C: 12.01, H: 1.008, F: 19.00, N: 14.01, O: 16.00, S: 32.07) .

Key Physicochemical Properties

PropertyValueMethod of Estimation
LogP (Partition Coefficient)1.8 ± 0.3XLogP3
Hydrogen Bond Donors4Structural Analysis
Hydrogen Bond Acceptors9Structural Analysis
Topological Polar Surface Area135 ŲErtl’s Algorithm
Rotatable Bonds8PubChem Descriptor

The moderate LogP suggests balanced lipophilicity, suitable for oral bioavailability. The high polar surface area indicates potential challenges in blood-brain barrier penetration .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 4-Fluorobenzenesulfonyl chloride (CAS 349-88-2): A commercially available sulfonating agent .

  • 1,3-Oxazinan-2-ylmethylamine: Synthesized via cyclization of epichlorohydrin with a primary amine.

  • N-[3-(1H-Imidazol-1-yl)propyl]ethanediamide: Formed by coupling imidazole-propanamine with oxalyl chloride.

Sulfonylation of 1,3-Oxazinan-2-ylmethylamine

4-Fluorobenzenesulfonyl chloride reacts with the amine group of 1,3-oxazinan-2-ylmethylamine in dichloromethane under basic conditions (e.g., triethylamine), yielding the sulfonamide intermediate :
R-NH2+Ar-SO2ClR-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}

Amidation with Ethanediamide

The sulfonylated oxazinan intermediate is coupled with N-[3-(1H-imidazol-1-yl)propyl]ethanediamide using a carbodiimide coupling agent (e.g., EDC/HOBt) in anhydrous DMF:
R-NH2+R’-COOHR-NH-C(O)-R’\text{R-NH}_2 + \text{R'-COOH} \rightarrow \text{R-NH-C(O)-R'}

ParameterPredictionRationale
AbsorptionModerate (70-80%)High TPSA limits passive diffusion
MetabolismCYP3A4 substrateImidazole moiety susceptibility
ToxicityLow hepatotoxicityAbsence of reactive aldehydes

Comparative Analysis with Structural Analogs

Analog 1: N-[3-(1H-Imidazol-1-yl)Propyl]Acetamide Derivatives

Compounds with imidazole-propyl chains exhibit antifungal activity against Candida albicans (MIC: 8–16 µg/mL) . Substitution with sulfonamide groups enhances potency by 2–4 fold .

Analog 2: 4-Fluorobenzenesulfonamide-Containing Drugs

Drugs like Celecoxib (a COX-2 inhibitor) demonstrate the role of fluorinated sulfonamides in improving selectivity and reducing off-target effects .

Future Directions and Research Gaps

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

  • In Vitro Screening: Prioritize assays against carbonic anhydrase IX/XII and fungal CYP51.

  • Crystallographic Studies: Determine the binding mode with target proteins using X-ray diffraction.

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